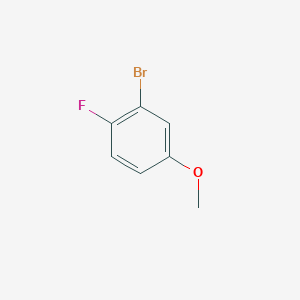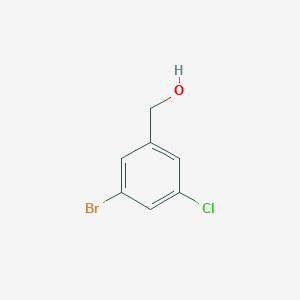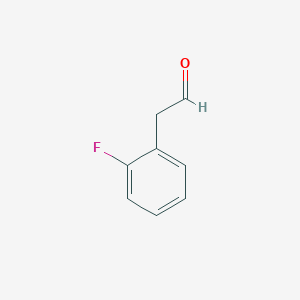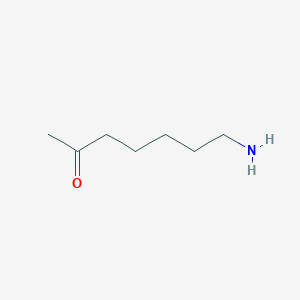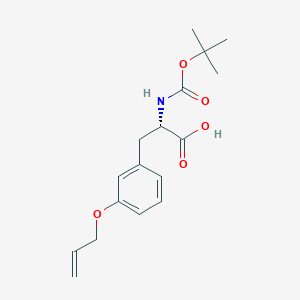
(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as (S)-3-Allyloxy-2-((tert-butoxycarbonyl)amino)propionic acid, is an organic compound with a wide range of applications in the field of scientific research. It is a chiral molecule that can exist in either the (S) or (R) form and is commonly used in the synthesis of peptides and other compounds due to its ability to react with amines. This compound has been extensively studied for its potential uses in medicinal chemistry, biochemistry, and organic synthesis.
Scientific Research Applications
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives, closely related in structure to the provided compound, have been extensively studied for their anticancer potentials. The chemical versatility of cinnamic acids allows for a range of reactions that lead to the synthesis of various derivatives with significant antitumor efficacy. Recent research highlights the underutilized potential of these compounds in medicinal research, particularly as synthetic antitumor agents. The study by De, Baltas, and Bedos-Belval (2011) provides a comprehensive review of the synthesis and biological evaluation of cinnamoyl acids and their derivatives, emphasizing their application in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Chlorogenic and Caffeic Acids in Pharmacology
Chlorogenic acid (CGA) and caffeic acid (CA) are phenolic compounds found naturally in many plants, including coffee and tea, and have been recognized for their wide-ranging therapeutic roles. Naveed et al. (2018) discuss CGA's antioxidant, anti-inflammatory, and hepatoprotective activities, highlighting its potential in treating metabolic disorders such as diabetes and obesity. The review calls for further research to optimize CGA's biological and pharmacological effects for practical use as a natural food additive (Naveed et al., 2018). Similarly, Habtemariam (2017) reviews the anti-Alzheimer’s disease potential of CA, focusing on its antioxidant effects and specific mechanisms in the brain that target β-amyloid formation and neurotoxicity (Habtemariam, 2017).
Environmental and Material Applications
Beyond pharmacological applications, derivatives similar to (S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid have shown potential in environmental and material science applications. Werner, Garratt, and Pigott (2012) discuss the sorption of phenoxy herbicides to soil and organic matter, indicating the relevance of chemical derivatives in understanding environmental contamination and remediation processes (Werner, Garratt, & Pigott, 2012).
Mechanism of Action
Mode of Action
The compound’s interaction with its targets could involve the formation of hydrogen bonds or other types of non-covalent interactions. The presence of the tert-butoxycarbonyl (Boc) group could influence the compound’s interaction with its targets by altering its conformation or its affinity for certain proteins .
Biochemical Pathways
Tyrosine is a precursor for the synthesis of several important biochemicals, including the neurotransmitters dopamine and norepinephrine . Therefore, compounds containing a tyrosine moiety could potentially affect these pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the stability of the Boc group can be influenced by the pH of the environment .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-prop-2-enoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-9-22-13-8-6-7-12(10-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-8,10,14H,1,9,11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEUDAJPBFQTRL-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OCC=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592358 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |
CAS RN |
1175919-93-3 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




